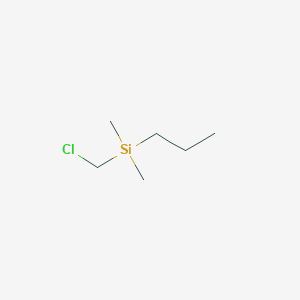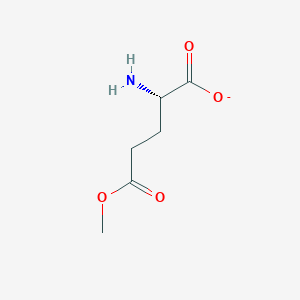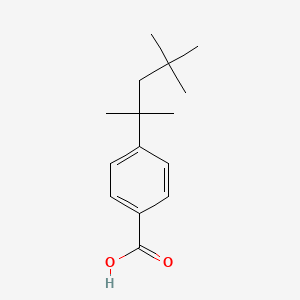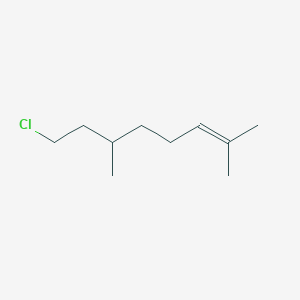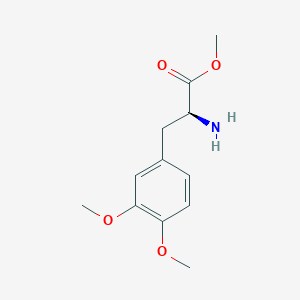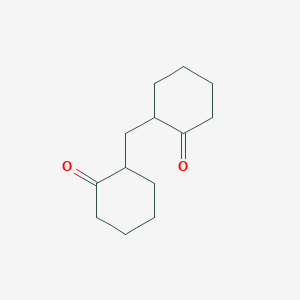![molecular formula C19H16N2O3 B8790833 1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B8790833.png)
1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a naphthoquinoline core with an ethylamino and hydroxy substituent. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthoquinoline core, followed by the introduction of the ethylamino and hydroxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The quinoline core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoline compounds.
Aplicaciones Científicas De Investigación
1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets. The hydroxy and ethylamino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The quinoline core can intercalate into DNA, affecting transcription and replication processes.
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the position and type of substituents.
Indole Derivatives: Indoles have a similar heterocyclic structure but with a different arrangement of nitrogen atoms.
Uniqueness: 1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Propiedades
Fórmula molecular |
C19H16N2O3 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
16-(2-hydroxyethylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C19H16N2O3/c1-21-14-8-4-7-13-15(14)16(17(19(21)24)20-9-10-22)11-5-2-3-6-12(11)18(13)23/h2-8,20,22H,9-10H2,1H3 |
Clave InChI |
JHRNUMVGSNJFOB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC3=C2C(=C(C1=O)NCCO)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
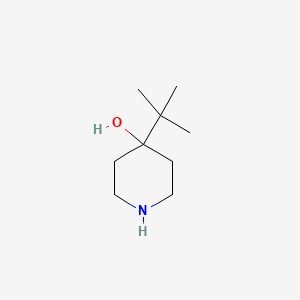

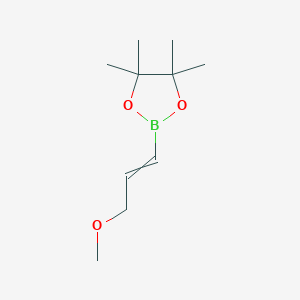
![Methyl 2-(7-chloro-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)acetate](/img/structure/B8790765.png)
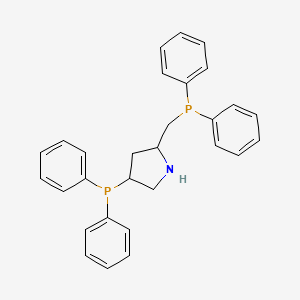
![10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8790774.png)
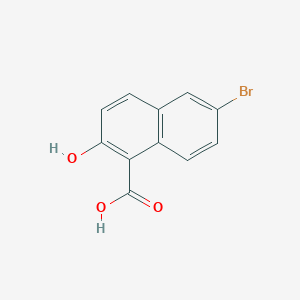
![5-(2-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]sulfanyl}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B8790786.png)
